molecular formula C14H12N2O2 B2956147 N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-enamide CAS No. 2097897-21-5

N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-enamide

Cat. No.: B2956147
CAS No.: 2097897-21-5
M. Wt: 240.262
InChI Key: VSMJCQDFJYYIFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-enamide is an organic compound belonging to the class of benzanilides. These compounds are characterized by an anilide group in which the carboxamide group is substituted with a benzene ring.

Preparation Methods

The synthesis of N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-enamide can be achieved through various synthetic routes. One common method involves the reaction of N-(2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)thioureas with hydrogen peroxide in aqueous ethanol. This reaction proceeds via the oxidation of the sulfur atom and its subsequent replacement with the oxygen atom of pyridin-2-one, resulting in the formation of oxazolo[5,4-b]pyridin-2-amines . Industrial production methods may involve similar oxidative cyclization processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-enamide undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can be oxidized using hydrogen peroxide in aqueous ethanol, leading to the formation of oxazolo[5,4-b]pyridin-2-amines . Common reagents used in these reactions include hydrogen peroxide and ethanol. The major products formed from these reactions are typically oxazolo[5,4-b]pyridin-2-amines, which exhibit luminescent properties .

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

N-[4-(2-oxopyridin-1-yl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-2-13(17)15-11-6-8-12(9-7-11)16-10-4-3-5-14(16)18/h2-10H,1H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMJCQDFJYYIFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)N2C=CC=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.